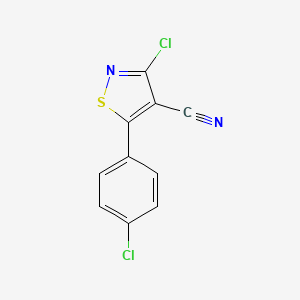

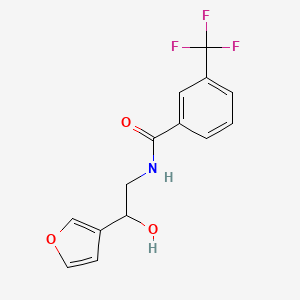

![molecular formula C13H11ClN4O B2786360 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-25-5](/img/structure/B2786360.png)

7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

“7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C13H12ClN5O . It is a solid substance with a melting point between 211 - 213 degrees Celsius . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 211 - 213 degrees Celsius . It has a molecular weight of 289.72 .Applications De Recherche Scientifique

7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research due to its unique properties. It has been used as a tool to study the effects of various drugs on the central nervous system. It has also been used to study the effects of various hormones on the body, as well as the effects of various toxins on the body. Additionally, this compound has been used in the study of the metabolism of various drugs, as well as the effects of various drugs on the immune system.

Mécanisme D'action

The mechanism of action of 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is still largely unknown. However, it is believed that this compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, it is believed that this compound may interact with certain enzymes in the body, leading to changes in the metabolism of various drugs.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as the immune system and the metabolism of various drugs. Additionally, it has been found to have an effect on the cardiovascular system, as well as the endocrine system.

Avantages Et Limitations Des Expériences En Laboratoire

7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity. Additionally, it is stable in aqueous solutions, making it a useful tool for studying the effects of various drugs on the body. However, this compound also has a number of limitations. It has a short half-life, and it is not very soluble in organic solvents. Additionally, it is not very stable in alkaline solutions.

Orientations Futures

There are a number of potential future directions for research into 7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine. These include further research into its mechanism of action, as well as further research into its effects on the central nervous system, immune system, and metabolism of various drugs. Additionally, further research could be done into its potential applications in the treatment of various diseases, as well as its potential use as a diagnostic tool. Finally, further research could be done into the development of more stable and soluble forms of this compound, as well as the development of synthetic analogues of this compound with improved properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-3-10(14)7-11)12-5-6-15-13-16-8-17-18(12)13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVJOPMTANXDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

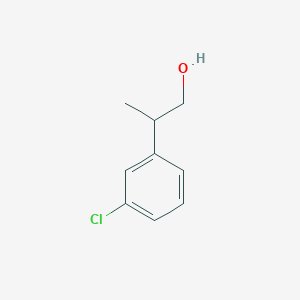

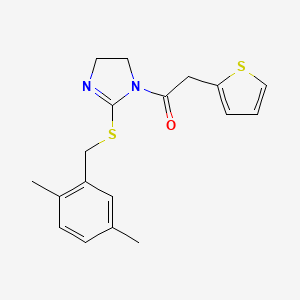

![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)

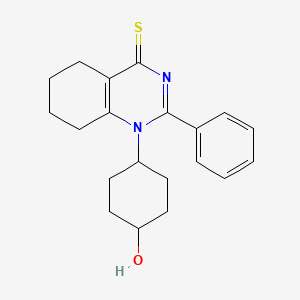

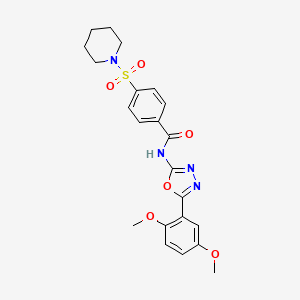

![(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2786278.png)

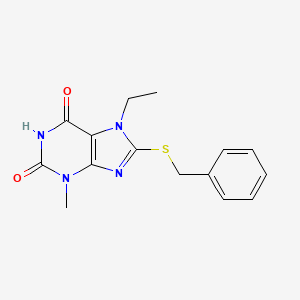

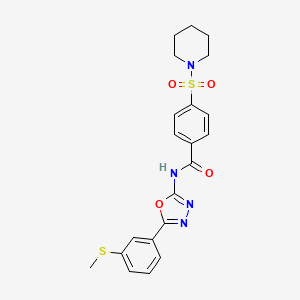

![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)

![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)

![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2786292.png)

![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)